4-(Dimethylamino)-2,6-difluorobenzoic acid
Description
4-(Dimethylamino)-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the para position (4-position) and fluorine atoms at the 2- and 6-positions of the benzene ring. The dimethylamino group introduces electron-donating properties, which likely modify acidity, solubility, and reactivity compared to non-substituted or halogenated analogs .
Key Properties of 2,6-Difluorobenzoic Acid (Relevant to Derivatives):
- Molecular Formula: C₇H₄F₂O₂
- Molecular Weight: 158.1 g/mol
- Melting Point: 157–161 °C
- pKa: 2.85 (indicative of strong acidity due to fluorine's electron-withdrawing effects) .
This compound is critical in agrochemical and pharmaceutical synthesis, serving as a precursor or degradation product. For example, it is the primary metabolite of the pesticide diflubenzuron and a building block for kinase activators .
Properties
IUPAC Name |
4-(dimethylamino)-2,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLNVKXFAJUIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino or difluoro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Dimethylamino)-2,6-difluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and dyes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,6-difluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Fluorinated Benzoic Acids
*Note: pKa for 3,5-difluorobenzoic acid estimated based on fluorine's inductive effects.
The dimethylamino group in 4-(Dimethylamino)-2,6-difluorobenzoic acid distinguishes it from purely halogenated analogs. This substituent is electron-donating, which may:
- Reduce acidity compared to 2,6-difluorobenzoic acid (dimethylamino groups decrease acidity by destabilizing the deprotonated form).
- Enhance solubility in polar solvents due to increased basicity.
- Alter reactivity in coupling reactions (e.g., decarboxylative Mizoroki-Heck reactions) .
Stability and Environmental Behavior
- Chlorinated Analogs (e.g., 2,4-DCBA) : Exhibit similar dissociation behavior but higher environmental persistence due to C-Cl bond stability .
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